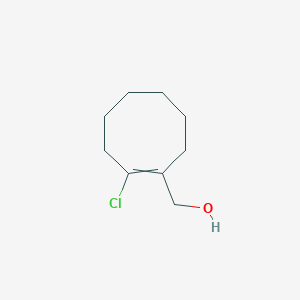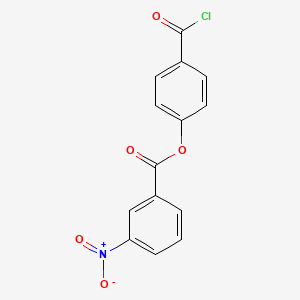
(2S,3S)-(-)-3-Propyloxiranemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-(-)-3-Propyloxiranemethanol is a chiral compound with significant importance in organic chemistry. It is an epoxide alcohol, characterized by the presence of an oxirane ring and a hydroxyl group. The compound’s stereochemistry is defined by its (2S,3S) configuration, which indicates the spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-(-)-3-Propyloxiranemethanol typically involves the epoxidation of allylic alcohols. One common method is the Sharpless epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at low temperatures, to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes. Enzymes such as epoxide hydrolases or alcohol dehydrogenases are used to catalyze the formation of the compound from simpler precursors. These methods are favored for their high specificity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-(-)-3-Propyloxiranemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form diols.
Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can open the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, diols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-(-)-3-Propyloxiranemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate in enzymatic studies to understand the mechanisms of epoxide hydrolases and alcohol dehydrogenases.
Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of (2S,3S)-(-)-3-Propyloxiranemethanol involves its interaction with specific enzymes or chemical reagents. The oxirane ring is highly reactive and can undergo ring-opening reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-(+)-3-Propyloxiranemethanol: The enantiomer of (2S,3S)-(-)-3-Propyloxiranemethanol, with similar chemical properties but different biological activities.
(2S,3S)-2,3-Butanediol: A diol with similar stereochemistry but lacking the epoxide ring.
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid: Another chiral compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an epoxide ring and a hydroxyl group, which imparts distinct reactivity and stereochemistry. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Eigenschaften
CAS-Nummer |
89321-71-1 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
[(2S,3S)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
IGRZECZSICIWJA-WDSKDSINSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](O1)CO |
Kanonische SMILES |
CCCC1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
![1-{2-[(Naphthalen-2-yl)oxy]propoxy}propan-1-ol](/img/structure/B14385056.png)

![Ethyltris[(3-ethyloxetan-3-yl)methoxy]silane](/img/structure/B14385063.png)

![N-Dodecyl-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14385072.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
![2-[(E)-(3-Phenoxypropyl)diazenyl]propane-2-peroxol](/img/structure/B14385093.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14385100.png)

![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)


![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)
